scuteamoenoside
scuteamoenoside
Brand Name:
Vulcanchem
CAS No.:
123914-35-2
VCID:
VC0037852
InChI:
InChI=1S/C22H24O11/c1-30-9-5-11(25)17-12(26)7-15(31-14(17)6-9)18-10(24)3-2-4-13(18)32-22-21(29)20(28)19(27)16(8-23)33-22/h2-6,15-16,19-25,27-29H,7-8H2,1H3/t15-,16+,19+,20-,21+,22+/m0/s1
SMILES:
COC1=CC(=C2C(=O)CC(OC2=C1)C3=C(C=CC=C3OC4C(C(C(C(O4)CO)O)O)O)O)O
Molecular Formula:
C22H24O11
Molecular Weight:
464.4 g/mol
scuteamoenoside
CAS No.: 123914-35-2
Main Products
VCID: VC0037852
Molecular Formula: C22H24O11
Molecular Weight: 464.4 g/mol
CAS No. | 123914-35-2 |
---|---|
Product Name | scuteamoenoside |
Molecular Formula | C22H24O11 |
Molecular Weight | 464.4 g/mol |
IUPAC Name | (2S)-5-hydroxy-2-[2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-methoxy-2,3-dihydrochromen-4-one |
Standard InChI | InChI=1S/C22H24O11/c1-30-9-5-11(25)17-12(26)7-15(31-14(17)6-9)18-10(24)3-2-4-13(18)32-22-21(29)20(28)19(27)16(8-23)33-22/h2-6,15-16,19-25,27-29H,7-8H2,1H3/t15-,16+,19+,20-,21+,22+/m0/s1 |
Standard InChIKey | KOBUGDLTCAJTND-DOARKGTESA-N |
Isomeric SMILES | COC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=C(C=CC=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
SMILES | COC1=CC(=C2C(=O)CC(OC2=C1)C3=C(C=CC=C3OC4C(C(C(C(O4)CO)O)O)O)O)O |
Canonical SMILES | COC1=CC(=C2C(=O)CC(OC2=C1)C3=C(C=CC=C3OC4C(C(C(C(O4)CO)O)O)O)O)O |
Synonyms | 2',5,6'-trihydroxy-7-methoxy-flavanone-2'-O-beta-glucopyranoside scuteamoenoside |
PubChem Compound | 130116 |
Last Modified | Nov 11 2021 |
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